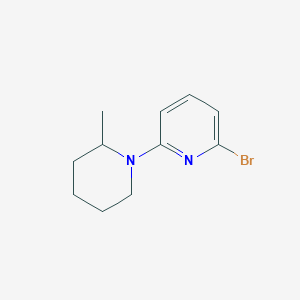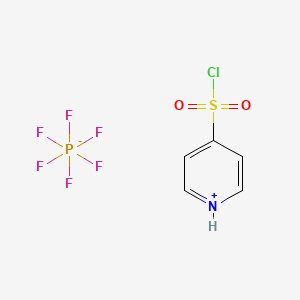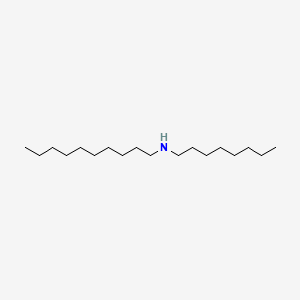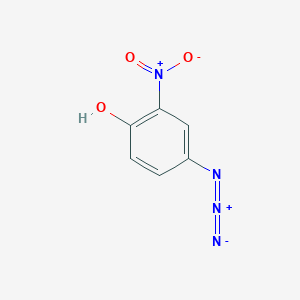![molecular formula C21H13Cl3N2OS B12049975 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 477329-05-8](/img/structure/B12049975.png)
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-3,4-dihidroquinazolin-4-ona es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta un núcleo de quinazolinona, que es una estructura bicíclica que contiene un anillo de benceno fusionado con un anillo de pirimidina. La presencia de grupos clorofenilo y diclorofenilo, junto con un enlace sulfanyl, se suma a su diversidad química y reactividad potencial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-3,4-dihidroquinazolin-4-ona generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la condensación de 4-cloroanilina con 3,4-diclorobenzaldehído para formar una base de Schiff intermedia. Esta intermedia se somete luego a ciclización con tiourea en condiciones ácidas para producir la estructura de quinazolinona deseada. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes como etanol o metanol para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-3,4-dihidroquinazolin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de aluminio y litio, apuntando al grupo carbonilo en el anillo de quinazolinona.
Sustitución: Los átomos de halógeno en los grupos clorofenilo se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético como solvente.
Reducción: Hidruro de aluminio y litio, tetrahidrofurano como solvente.
Sustitución: Hidróxido de sodio, dimetilsulfóxido como solvente.
Productos principales formados
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de quinazolinona reducidos.
Sustitución: Derivados de quinazolinona sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-3,4-dihidroquinazolin-4-ona tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-3,4-dihidroquinazolin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede interactuar con el ADN o las proteínas, interrumpiendo los procesos celulares y provocando actividades antimicrobianas o anticancerígenas. Los objetivos moleculares y las vías exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-1,2-dihidroquinazolin-4-ona
- 3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-3,4-dihidroquinazolin-2-ona
- 3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-3,4-dihidroquinazolin-4-tiona
Unicidad
La singularidad de 3-(4-Clorofenil)-2-{[(3,4-diclorofenil)metil]sulfanyl}-3,4-dihidroquinazolin-4-ona radica en su patrón de sustitución específico y la presencia de ambos grupos clorofenilo y diclorofenilo. Este arreglo estructural puede conducir a una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
477329-05-8 |
|---|---|
Fórmula molecular |
C21H13Cl3N2OS |
Peso molecular |
447.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13Cl3N2OS/c22-14-6-8-15(9-7-14)26-20(27)16-3-1-2-4-19(16)25-21(26)28-12-13-5-10-17(23)18(24)11-13/h1-11H,12H2 |
Clave InChI |
NRWPPQXCUHCHKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)



![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)







